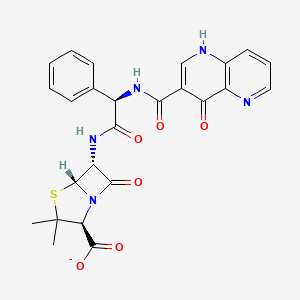

Apalcillin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Apalcillin(1-) is a penicillinate anion. It is a conjugate base of an apalcillin.

Aplicaciones Científicas De Investigación

1. Biliary Tract Infections Treatment

- Apalcillin has shown effectiveness in treating serious biliary tract infections. In a study, it was administered to patients with notable therapeutic responses and without observed side effects or abnormalities in laboratory findings (Mishima, Ohta, Kitagawa, & Harada, 1979).

2. Pharmacokinetics and Linearity

- Research on the pharmacokinetics of Apalcillin indicates its linearity in response to increasing dosages, with a study showing good correlation between serum concentrations and administered doses across a range of 500 to 3000 mg. Urinary excretion was consistent, suggesting linear pharmacokinetics unaffected by dosage increases (Akbaraly, Brachet-Liermain, Quentin, Heinzel, Guyot, Coux, Auzerie, & Bébéar, 1984).

3. Antibacterial Activity and Spectrum

- Apalcillin exhibits significant antibacterial activity against various gram-negative and gram-positive bacterial isolates. Studies compared its activity with other penicillins and cephalosporins, highlighting its potency against organisms like Pseudomonas aeruginosa and Acinetobacter spp. (Neu & Labthavikul, 1982).

4. Meningeal Penetration

- In studies evaluating the meningeal penetration of Apalcillin, it was found that penetration levels were low in subjects without meningitis. However, in cases of meningitis, particularly when the spinal fluid albumin level exceeded 0.60 g/l, Apalcillin levels varied significantly, suggesting its potential for treating meningitis due to sensitive bacteria (Raoult, Gallias, Casanova, Bedjaoui, Akbaraly, & Auzerie, 1985).

5. Activity Against Anaerobic Bacteria

- Apalcillin's activity was evaluated against various strains of anaerobic bacteria, demonstrating comparable activity to piperacillin and inhibiting a significant percentage of anaerobes, including the Bacteroides fragilis group and other non-sporeforming gram-positive rods (Wexler, Carter, Harris, & Finegold, 1984).

6. Comparative Studies with Other Antibiotics

- Comparative studies have been conducted to assess Apalcillin's effectiveness in relation to other antibiotics like carbenicillin and ticarcillin. These studies highlight Apalcillin's superior activity against specific pathogens such as Enterobacteriaceae and Acinetobacter, offering an insight into its potential clinical applications (Quentin, Sageaux, Bébéar, & Latrille, 1983).

Propiedades

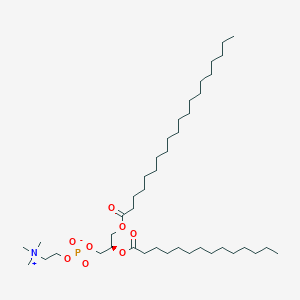

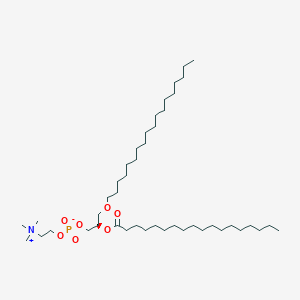

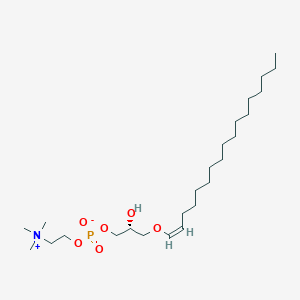

Fórmula molecular |

C25H22N5O6S- |

|---|---|

Peso molecular |

520.5 g/mol |

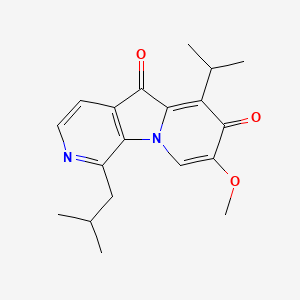

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/p-1/t15-,17-,19+,23-/m1/s1 |

Clave InChI |

XMQVYNAURODYCQ-SLFBBCNNSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)